Cas no 81213-52-7 ((1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate)

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate structure
81213-52-7 structure
Product Name:(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate
CAS No:81213-52-7
Molecular Formula:C10H18NO3S2
Molecular Weight:264.384820461273
CID:724000

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate Properties

Names and Identifiers

    • 1H-Pyrrol-1-yloxy,2,5-dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-
    • (1-Oxyl-2,2,5,5-tetramethyl-?3-pyrroline-3-methyl) Methanethiosulfonate
    • (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate
    • MTSL (S-(2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-PYRROL-3YL)METHYL METHANESULFONOTHIOATE
    • MTSSL
    • MTSL
    • Mts-SL
    • Otmpmms
    • Otpm-mts
    • Pmmts label
    • MTS
    • MTS (spin label)
    • 2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy (ACI)
    • (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate
    • (1-Oxyl-2,2,5,5-tetramethyl--pyrroline-3-methyl) Methanethiosulfonate
    • 2,5-dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-Pyrrol-1-yloxy
    • (1-Oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl)methanethiosulfonate
    • 1-λ1-oxidanyl-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrole
    • MDL: MFCD00797622
    • InChIKey: BLSCGBLQCTWVPO-UHFFFAOYSA-N
    • Inchi: 1S/C10H18NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3
    • SMILES: C1(CSS(=O)(=O)C)=CC(C)(C)N([O])C1(C)C |^1:12|

Computed Properties

  • Exact Mass: 264.07300
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 264.073
  • Heavy Atom Count: 16
  • Complexity: 404
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Topological Polar Surface Area: 72.1A^2

Experimental Properties

  • LogP: 2.84260
  • PSA: 71.06000
  • Melting Point: 107-108°C
  • Solubility: DMF:30mg/mL; DMSO:30mg/mL; DMSO:PBS (pH 7.2) (1:3):0.25 mg/ml;乙醇:15mg/mL
  • Stability/Shelf Life: Light Sensitive

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate Security Information

  • Safety Instruction: 24/25
  • Storage Condition:Amber Vial, -20°C Freezer, Under Inert Atmosphere

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate Customs Data

  • HS CODE:29339900

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P008LG4-5mg
MTSL
81213-52-7 ≥95%
5mg
$44.00 2025-02-24
A2B Chem LLC
AE00244-5mg
MTSL
81213-52-7 ≥95%
5mg
$46.00 2024-04-19
Aaron
AR008LOG-5mg
MTSL
81213-52-7 98%
5mg
$165.00 2025-01-23
Ambeed
A714787-50mg
2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy
81213-52-7 95+%
50mg
$854.0 2024-07-24
eNovation Chemicals LLC
Y1266510-5mg
MTSL
81213-52-7 98%
5mg
$255
Hello Bio
HB3984-50mg
MTSSL
81213-52-7 >98%
50mg
£276
TRC
O875000-10mg
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate
81213-52-7
10mg
$ 87.00 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1179072-5mg
MTSSL
81213-52-7 97%
5mg
¥1533.00 2024-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M912720-1mg
MTSSL
81213-52-7 98%
1mg
¥485.00
SHENG KE LU SI SHENG WU JI SHU
sc-208677-10 mg
MTSL,
81213-52-7 ≥98%
10mg
¥1,203.00 2023-07-11

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Ethanol ;  4 h, reflux
Reference
Membrane charge dependent states of the β-amyloid fragment Aβ (16-35) with differently charged micelle aggregates
Grimaldi, Manuela; et al, Biochimica et Biophysica Acta, 2010, 1798(3), 660-671

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium bromide Solvents: Acetone
1.2 Solvents: Ethanol
Reference
Sodium thiomethanesulfonate
Sasaki, Kaname, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lithium bromide Solvents: Acetone
1.2 Solvents: Ethanol
Reference
Structure of Spin-Labeled Methylmethanethiolsulfonate in Solution and Bound to TEM-1 β-Lactamase Determined by Electron Nuclear Double Resonance Spectroscopy
Mustafi, Devkumar; et al, Biochemistry, 2002, 41(3), 797-808

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Lithium bromide Solvents: Acetone
1.2 Solvents: Ethanol
Reference
Sodium Thiomethanesulfonate
Sasaki, Kaname, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  30 min, 70 °C
Reference
Motion of Spin-Labeled Side Chains in T4 Lysozyme: Effect of Side Chain Structure
Mchaourab, Hassane S.; et al, Biochemistry, 1999, 38(10), 2947-2955

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Lithium bromide Solvents: Acetone
2.2 Solvents: Ethanol
Reference
Structure of Spin-Labeled Methylmethanethiolsulfonate in Solution and Bound to TEM-1 β-Lactamase Determined by Electron Nuclear Double Resonance Spectroscopy
Mustafi, Devkumar; et al, Biochemistry, 2002, 41(3), 797-808

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, rt
2.1 Reagents: Lithium bromide Solvents: Acetone ;  3 h, reflux
3.1 Solvents: Ethanol ;  4 h, reflux
Reference
Membrane charge dependent states of the β-amyloid fragment Aβ (16-35) with differently charged micelle aggregates
Grimaldi, Manuela; et al, Biochimica et Biophysica Acta, 2010, 1798(3), 660-671

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Disodium sulfide
2.1 Reagents: Lithium bromide Solvents: Acetone
2.2 Solvents: Ethanol
Reference
Sodium thiomethanesulfonate
Sasaki, Kaname, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Benzopentathiepin Solvents: Methanol ,  Chloroform ;  5 min, rt
2.1 Reagents: Lithium bromide Solvents: Acetone
2.2 Solvents: Ethanol
Reference
Sodium thiomethanesulfonate
Sasaki, Kaname, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Lithium bromide Solvents: Acetone ;  3 h, reflux
2.1 Solvents: Ethanol ;  4 h, reflux
Reference
Membrane charge dependent states of the β-amyloid fragment Aβ (16-35) with differently charged micelle aggregates
Grimaldi, Manuela; et al, Biochimica et Biophysica Acta, 2010, 1798(3), 660-671

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  -78 °C; -78 °C → rt; 1 h, rt
1.2 Reagents: Sodium iodide Solvents: Acetone ;  24 h, reflux
2.1 Solvents: Dimethyl sulfoxide ;  30 min, 70 °C
Reference
Motion of Spin-Labeled Side Chains in T4 Lysozyme: Effect of Side Chain Structure
Mchaourab, Hassane S.; et al, Biochemistry, 1999, 38(10), 2947-2955

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Benzene
1.2 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Triethylamine Solvents: Dichloromethane
3.1 Reagents: Lithium bromide Solvents: Acetone
3.2 Solvents: Ethanol
Reference
Structure of Spin-Labeled Methylmethanethiolsulfonate in Solution and Bound to TEM-1 β-Lactamase Determined by Electron Nuclear Double Resonance Spectroscopy
Mustafi, Devkumar; et al, Biochemistry, 2002, 41(3), 797-808

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, rt
3.1 Reagents: Lithium bromide Solvents: Acetone ;  3 h, reflux
4.1 Solvents: Ethanol ;  4 h, reflux
Reference
Membrane charge dependent states of the β-amyloid fragment Aβ (16-35) with differently charged micelle aggregates
Grimaldi, Manuela; et al, Biochimica et Biophysica Acta, 2010, 1798(3), 660-671

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate Raw materials

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate Preparation Products

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:81213-52-7)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
J&K Scientific
Audited Supplier Audited Supplier
(CAS:81213-52-7)
MR./MRS.:ZHAI XIAN SHENG
Phone:18210857532
Email:xiangyang.zhai@jk-sci.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:81213-52-7)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81213-52-7)(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate
A1241799
Purity:99%
Quantity:50mg
Price($):769